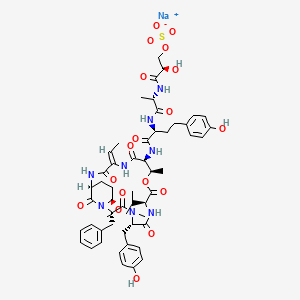
Lyngbyastatin 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lyngbyastatin 6, also known as this compound, is a useful research compound. Its molecular formula is C54H69N8NaO18S and its molecular weight is 1173.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
Lyngbyastatin 6 exhibits significant anticancer activity by inhibiting various cancer cell lines. Its mechanism primarily involves the inhibition of proteolytic enzymes, which are crucial for cancer cell proliferation and metastasis.
Case Studies and Research Findings
Numerous studies have explored the efficacy of this compound against various types of cancer:
- Ovarian Cancer : Research indicates that compounds similar to this compound show high binding affinity to ovarian cancer receptors, suggesting its potential as a therapeutic agent against this malignancy .
- Prostate Cancer : In silico docking studies reveal that this compound exhibits strong interactions with prostate cancer-associated receptors, indicating its promise as a treatment option .
- Gastric Cancer : The compound has also demonstrated high binding scores in docking studies with gastric cancer receptors, highlighting its broad-spectrum anticancer potential .
Comparative Data Table
The following table summarizes the binding affinities and cytotoxic effects of this compound against various cancer types based on recent studies:
Propiedades
Fórmula molecular |
C54H69N8NaO18S |
|---|---|
Peso molecular |
1173.2 g/mol |
Nombre IUPAC |
sodium;[(2R)-3-[[(2S)-1-[[(2S)-1-[[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-5-[(4-hydroxyphenyl)methyl]-21-methoxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-(4-hydroxyphenyl)-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-hydroxy-3-oxopropyl] sulfate |
InChI |
InChI=1S/C54H70N8O18S.Na/c1-8-37-47(67)58-39-24-25-43(78-7)62(52(39)72)41(27-33-12-10-9-11-13-33)53(73)61(6)40(26-34-16-21-36(64)22-17-34)49(69)59-44(29(2)3)54(74)80-31(5)45(51(71)56-37)60-48(68)38(23-18-32-14-19-35(63)20-15-32)57-46(66)30(4)55-50(70)42(65)28-79-81(75,76)77;/h8-17,19-22,29-31,38-45,63-65H,18,23-28H2,1-7H3,(H,55,70)(H,56,71)(H,57,66)(H,58,67)(H,59,69)(H,60,68)(H,75,76,77);/q;+1/p-1/b37-8-;/t30-,31+,38-,39-,40-,41-,42+,43+,44-,45-;/m0./s1 |
Clave InChI |
ORIYPXBBMZLHAY-AODXAMECSA-M |
SMILES isomérico |
C/C=C\1/C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@H](CCC3=CC=C(C=C3)O)NC(=O)[C@H](C)NC(=O)[C@@H](COS(=O)(=O)[O-])O)C)C(C)C)CC4=CC=C(C=C4)O)C)CC5=CC=CC=C5)OC.[Na+] |
SMILES canónico |
CC=C1C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C(CCC3=CC=C(C=C3)O)NC(=O)C(C)NC(=O)C(COS(=O)(=O)[O-])O)C)C(C)C)CC4=CC=C(C=C4)O)C)CC5=CC=CC=C5)OC.[Na+] |
Sinónimos |
lyngbyastatin 6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















